molecular formula C29H27FN4O4S B11453345 N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B11453345
M. Wt: 546.6 g/mol
InChI Key: IPXIODQXOAPILR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings, a pyrazole ring, and a thiazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.

    Formation of the thiazole ring: This step involves the reaction of a thiourea derivative with a haloketone to form the thiazole ring.

    Coupling reactions: The final step involves coupling the intermediate compounds through amide bond formation, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide
  • N-(3,4-dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide
  • N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine

Uniqueness

N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is unique due to its complex structure, which includes multiple aromatic rings and heterocyclic components. This complexity provides a diverse range of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H27FN4O4S

Molecular Weight

546.6 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C29H27FN4O4S/c1-17-4-6-19(7-5-17)23-15-22(18-8-10-20(30)11-9-18)33-34(23)29-32-28(36)26(39-29)16-27(35)31-21-12-13-24(37-2)25(14-21)38-3/h4-14,23,26H,15-16H2,1-3H3,(H,31,35)

InChI Key

IPXIODQXOAPILR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C3=NC(=O)C(S3)CC(=O)NC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)F

Origin of Product

United States

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